1-(3-Bromo-4-methoxyphenyl)-2-[3-(4-nitrophenoxy)phenoxy]-1-ethanone
Overview
Description
1-(3-Bromo-4-methoxyphenyl)-2-[3-(4-nitrophenoxy)phenoxy]-1-ethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a methoxy group, and a nitrophenoxy group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-[3-(4-nitrophenoxy)phenoxy]-1-ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the bromination of 4-methoxyphenol to obtain 3-bromo-4-methoxyphenol. This intermediate is then reacted with 4-nitrophenoxybenzene under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methoxyphenyl)-2-[3-(4-nitrophenoxy)phenoxy]-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(3-Bromo-4-methoxyphenyl)-2-[3-(4-nitrophenoxy)phenoxy]-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2-[3-(4-nitrophenoxy)phenoxy]-1-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxyphenyl mesylate: Similar structure but different functional groups.
1-Bromo-4-[(4-nitrophenoxy)methyl]benzene: Shares the bromine and nitrophenoxy groups but differs in overall structure.
Uniqueness
1-(3-Bromo-4-methoxyphenyl)-2-[3-(4-nitrophenoxy)phenoxy]-1-ethanone is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-2-[3-(4-nitrophenoxy)phenoxy]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO6/c1-27-21-10-5-14(11-19(21)22)20(24)13-28-17-3-2-4-18(12-17)29-16-8-6-15(7-9-16)23(25)26/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPREMLXCDOSTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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